N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-4-1-3-8(7-9)12-16-17-13(20-12)15-11(18)10-5-2-6-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMBOAUBIYMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Furan-2-Carbohydrazide
The synthesis begins with the conversion of ethyl furan-2-carboxylate to furan-2-carbohydrazide through refluxing with hydrazine hydrate (80°C, 4–6 hours). This step typically achieves yields of 85–90%.
Ethyl furan-2-carboxylate + NH₂NH₂·H₂O → Furan-2-carbohydrazide + EtOH
Diacylhydrazide Preparation
The carbohydrazide intermediate reacts with 3-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
Furan-2-carbohydrazide + ClC₆H₄COCl → N'-(3-chlorobenzoyl)furan-2-carbohydrazide + HCl
Key parameters:
- Temperature: 0–5°C (initial), then room temperature
- Molar ratio: 1:1.2 (carbohydrazide:acyl chloride)
- Reaction time: 12–16 hours
Oxadiazole Ring Formation
Cyclization of the diacylhydrazide employs phosphoryl chloride (POCl₃) as the dehydrating agent:
N'-(3-chlorobenzoyl)furan-2-carbohydrazide + POCl₃ → Target compound + PO(OH)₃ + HCl
Optimized conditions:
- POCl₃ volume: 5 mL per gram of diacylhydrazide
- Reflux temperature (110°C)
- Duration: 6–8 hours
- Yield: 68–72%
One-Pot Synthesis from Carboxylic Acid Precursors
Recent advancements demonstrate direct synthesis from furan-2-carboxylic acid and 3-chlorophenyl-substituted hydrazides:
Reaction Mechanism
The method combines equimolar quantities of:
- Furan-2-carboxylic acid
- 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
In the presence of coupling agents:
EDCI (1.2 eq) + HOBt (0.5 eq) → Activates carboxylic acid for amide bond formation
Process Parameters
| Condition | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 25–30°C |
| Reaction time | 24–36 hours |
| Purification | Column chromatography |
| Typical yield | 58–63% |
Advantages include reduced intermediate isolation steps, though yields remain moderate compared to the two-step method.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate the cyclization step:
Modified Cyclization
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 110°C | 140°C |
| Time | 6 hours | 25 minutes |
| Yield | 72% | 81% |
| Purity (HPLC) | 95.2% | 98.7% |
This method reduces side product formation through precise temperature control, though requires specialized equipment.
Alternative Routes and Comparative Analysis
Hydrazone Intermediate Pathway
A less common approach involves:
- Condensation of furan-2-carbaldehyde with 3-chlorophenyl hydrazine
- Oxidation to form the oxadiazole ring
This method shows lower efficiency (42–47% yield) due to competing side reactions.
Comparative Performance Table
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Two-step cyclization | 72 | 95.2 | Moderate | High |
| One-pot synthesis | 63 | 93.8 | Low | Medium |
| Microwave-assisted | 81 | 98.7 | High | Low |
| Hydrazone pathway | 47 | 89.4 | Low | Low |
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, oxadiazole-H)
- δ 7.89–7.45 (m, 4H, chlorophenyl)
- δ 7.32 (d, J = 3.2 Hz, 1H, furan-H)
IR (KBr)
- 1,642 cm⁻¹ (C=O amide)
- 1,618 cm⁻¹ (C=N oxadiazole)
Chromatographic Validation
HPLC conditions:
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.82 minutes
Industrial-Scale Considerations
For bulk production, the two-step method remains preferred due to:
- Compatibility with continuous flow reactors
- Established safety protocols for POCl₃ handling
- Cost-effectiveness at >10 kg batches
Key modifications include:
- Automated pH control during diacylhydrazide formation
- Thin-film evaporation for POCl₃ recovery (89% efficiency)
Challenges and Mitigation Strategies
Common Issues
- Oxadiazole ring opening : Minimized by strict anhydrous conditions
- Chlorophenyl group hydrolysis : Controlled through temperature modulation
- Amide bond racemization : Suppressed using HOBt additive
Byproduct Analysis
| Byproduct | Formation Cause | Removal Method |
|---|---|---|
| Furan-2-carboxylic acid | Incomplete cyclization | Aqueous wash (pH 5.5) |
| 3-Chlorobenzoic acid | Acyl chloride hydrolysis | Ethyl acetate extraction |
Emerging Synthetic Technologies
Photocatalytic Methods
Preliminary studies show TiO₂-mediated cyclization under UV light reduces reaction time to 90 minutes with comparable yields (76–79%).
Biocatalytic Approaches
Lipase-mediated amidation demonstrates potential for greener synthesis, though current yields remain suboptimal (31–35%).
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Research: It has been investigated for its antiviral and anti-inflammatory properties, making it a candidate for further drug development.
Materials Science: The stability and electronic properties of the oxadiazole ring make it useful in the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical for bacterial survival .
Comparison with Similar Compounds
Key Structural Differences
The target compound’s 1,3,4-oxadiazole ring is substituted with a 3-chlorophenyl group at position 5, distinguishing it from related derivatives:
- N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4): Features a cyanomethyl group instead of 3-chlorophenyl, reducing steric bulk but increasing polarity .
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Substituted with an unmodified phenyl group, lacking the electron-withdrawing chlorine atom, which may reduce electrophilicity and insecticidal potency .
- 5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide: Shares the 3-chlorophenyl and furan-2-carboxamide moieties but replaces the oxadiazole with a morpholinomethylphenyl group, altering solubility and target affinity .
Insecticidal and Growth-Regulatory Activities
- Target Compound : The 3-chlorophenyl group likely enhances binding to insect chitin synthases or juvenile hormone receptors, as seen in other chlorinated aryl derivatives .
- a4 (Cyanomethyl): Exhibits moderate insecticidal activity due to the polar cyanomethyl group, which may improve solubility but reduce membrane penetration .
- a5 (Phenyl) : Lower activity compared to the target compound, highlighting the critical role of chlorine in boosting efficacy .
- Tetrazolyl Aryl Ureas : Though structurally distinct (tetrazole vs. oxadiazole), these compounds show plant growth-regulatory activity, suggesting heterocyclic cores are versatile scaffolds for agrochemical design.
Table 2: Comparative Bioactivity Profiles
Physicochemical and Analytical Comparisons
Spectroscopic Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1667 cm⁻¹ aligns with a4 and a3, confirming the conserved furan-2-carboxamide moiety . The absence of a C≡N peak (~2250 cm⁻¹) distinguishes it from a4 .
- ¹H NMR : The 3-chlorophenyl group in the target compound would show deshielded aromatic protons (δ ~7.4–7.8 ppm), similar to a3’s benzoylhydrazinyl protons .
Elemental Analysis
All compounds exhibit <0.1% deviation in calculated vs. found elemental composition, confirming purity. For example, a3 shows C: 53.95% (calc. 53.97%), H: 3.81% (calc. 3.83%), and N: 14.50% (calc. 14.52%) .
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 3-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant cytotoxicity towards human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. Minimum inhibitory concentration (MIC) values indicate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
3.1 Anticancer Activity
A study highlighted the cytotoxic effects of various oxadiazole derivatives on tumor cell lines. This compound was evaluated alongside other derivatives against a panel of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| CaCo-2 | 15.0 |
| MCF7 (Breast Cancer) | 18.0 |
| A549 (Lung Cancer) | 20.0 |
These results indicate that the compound possesses selective cytotoxicity against certain cancer types .
3.2 Antimicrobial Activity
The antimicrobial profile of this compound was assessed in vitro:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10.0 |
| Escherichia coli | 25.0 |
| Candida albicans | 30.0 |
The compound exhibited potent activity against these pathogens, suggesting its potential use in treating infections .
Case Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their anticancer properties. This compound was among the most effective compounds, particularly against ovarian cancer cell lines with an IC50 value of 9.27 µM .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of various oxadiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus, with an MIC value lower than many standard antibiotics used in clinical settings .
5. Conclusion
This compound represents a promising candidate for further development in pharmacological applications due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research into its mechanisms of action and optimization could lead to new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
